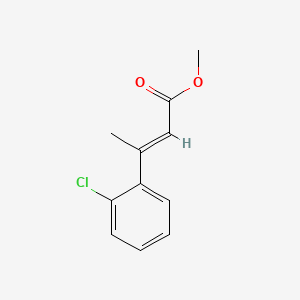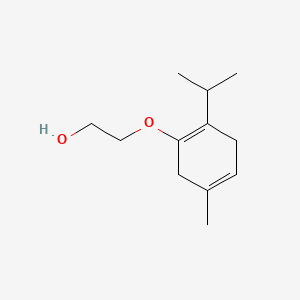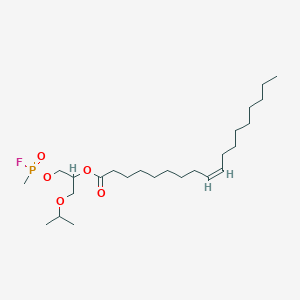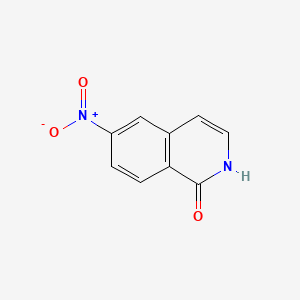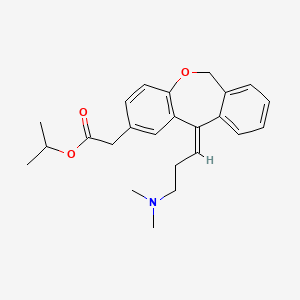
Olopatadine Isopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olopatadine Isopropyl Ester, with the chemical formula C24H29NO3 and a molecular weight of 379.49 g/mol, is an impurity standard of Olopatadine Hydrochloride . Olopatadine Hydrochloride is an antihistamine and mast cell stabilizer commonly used to relieve symptoms associated with allergies, particularly allergic conjunctivitis .
Applications De Recherche Scientifique
Olopatadine Isopropyl Ester is used in various scientific research applications, including:
Mécanisme D'action
Target of Action
Olopatadine Isopropyl Ester primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions .
Mode of Action
This compound acts as a selective antagonist of the histamine H1 receptor . By blocking the effects of histamine, a primary inflammatory mediator, it attenuates inflammatory and allergic reactions . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .
Biochemical Pathways
The action of this compound affects the histamine signaling pathway . Histamine receptor activation and mast cell degranulation are primary mechanisms that cause inflammatory reactions such as ocular itching, hyperemia, chemosis, eyelid swelling, and tearing of seasonal allergic conjunctivitis . By antagonizing the histamine H1 receptor, this compound stabilizes mast cells and inhibits histamine release .
Pharmacokinetics
It’s known that olopatadine, a structurally similar compound, is highly and rapidly absorbed in healthy human volunteers . . These properties may have an impact on the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of histamine-induced effects on conjunctival epithelial cells . It also results in the stabilization of mast cells, preventing them from releasing histamine and other inflammatory mediators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat sterilization yields a higher content of Olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration . Aging, probably through thermal and oxidative degradation, increases the content of Olopatadine related compound B and of all impurities . Therefore, the storage conditions and the method of sterilization can significantly affect the stability and efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Olopatadine Isopropyl Ester interacts with histamine H1 receptors and mast cells, attenuating inflammatory and allergic reactions . It blocks the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions .
Cellular Effects
This compound influences cell function by blocking the effects of histamine, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, thereby blocking the effects of histamine . This can lead to changes in gene expression and can inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to degrade under certain conditions . The heat sterilization method yields a higher content of Olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . The survival rate during 24 h in Dex, high dose of Olo (2 mg/kg), and medium-dose (1 mg/kg) treatment groups was significantly higher (100%) as compared to LPS groups (33%) ( p < 0.05) .
Metabolic Pathways
This compound undergoes hepatic metabolism in a non-extensive manner . There are at least 6 circulating metabolites in human plasma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olopatadine Isopropyl Ester typically involves the esterification of Olopatadine with isopropyl alcohol. The process can be carried out using various esterification methods, such as Fischer esterification, which involves the reaction of Olopatadine with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid . The reaction is usually conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Olopatadine Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Parent alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Olopatadine Hydrochloride: The parent compound, used as an antihistamine and mast cell stabilizer.
N-Desmethyl N-Nitroso Olopatadine Isopropyl Ester: A derivative with similar antihistaminic properties.
α-Hydroxy Olopatadine: An impurity found in Olopatadine formulations.
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and metabolic stability compared to other similar compounds . This uniqueness makes it valuable in research for understanding the behavior and stability of Olopatadine derivatives .
Propriétés
IUPAC Name |
propan-2-yl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZOYXJGZPHCRI-FBHDLOMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
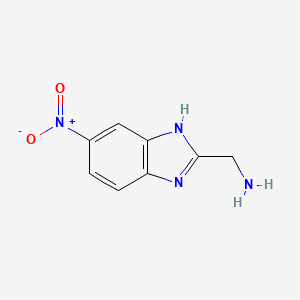

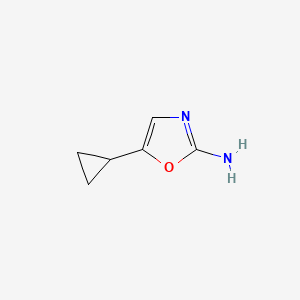
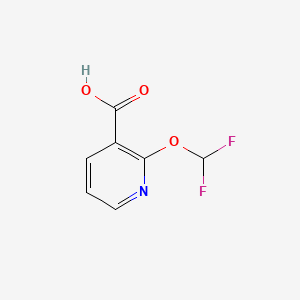

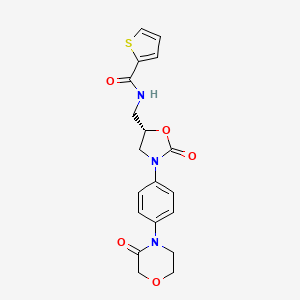
![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)
